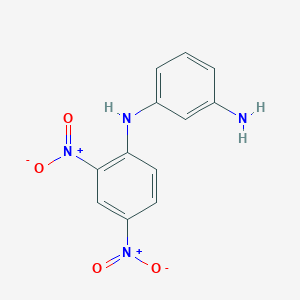

N-(2,4-Dinitrophenyl)-m-phenylenediamine

説明

科学的研究の応用

N-(2,4-Dinitrophenyl)-m-phenylenediamine is used in many scientific research applications, including the study of protein structure and function, the identification and characterization of enzymes, and the study of the biochemical and physiological effects of drugs. This compound has also been used in the development of antibodies and in the synthesis of peptides and other biomolecules.

作用機序

Target of Action

N-(2,4-Dinitrophenyl)-m-phenylenediamine is a complex compound that is chemically related to 2,4-dinitrophenol . The primary target of this compound is the oxidative phosphorylation process in cells . This process is crucial for the production of ATP, the primary energy currency of the cell.

Mode of Action

The compound acts as an uncoupler of oxidative phosphorylation . It disrupts the proton gradient across the mitochondrial membrane, leading to a decrease in ATP production and an increase in heat generation . This uncoupling effect is due to the compound’s interaction with the proton transport chain in the mitochondria .

Biochemical Pathways

The compound affects the electron transport chain in the mitochondria, specifically the process of oxidative phosphorylation . By uncoupling this process, the compound disrupts the normal flow of protons across the mitochondrial membrane. This disruption leads to a decrease in ATP production and an increase in heat generation .

Pharmacokinetics

Studies on related compounds like 2,4-dinitrophenol suggest that these compounds exhibitnonlinear pharmacokinetics . This nonlinearity is attributed to nonlinear plasma protein binding and nonlinear partitioning into liver and kidney .

Result of Action

The primary result of the compound’s action is a decrease in ATP production and an increase in heat generation . This can lead to increased metabolic rate and potential weight loss . It’s important to note that the use of such compounds can also lead to severe toxicities .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s detection and efficacy can be affected by the presence of other substances in the water environment . More research is needed to fully understand how environmental factors influence the compound’s action, efficacy, and stability.

実験室実験の利点と制限

N-(2,4-Dinitrophenyl)-m-phenylenediamine is a versatile compound that has many advantages for laboratory experiments. It is highly soluble in aqueous solutions and is stable under a wide range of conditions. Additionally, it is relatively inexpensive and easy to obtain. However, this compound is also relatively toxic and can be corrosive to skin and eyes, so it should be handled with care.

将来の方向性

The use of N-(2,4-Dinitrophenyl)-m-phenylenediamine in scientific research is likely to continue to expand in the future. It has potential applications in the development of novel drugs and therapeutics, as well as in the study of the structure and function of proteins, enzymes, and other biomolecules. Additionally, this compound could be used to study the effects of drugs on biochemical and physiological processes, and to develop new methods for the synthesis of peptides and other biomolecules. Finally, this compound could be used to improve the efficiency of existing drugs and to develop new strategies for drug delivery.

特性

IUPAC Name |

3-N-(2,4-dinitrophenyl)benzene-1,3-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N4O4/c13-8-2-1-3-9(6-8)14-11-5-4-10(15(17)18)7-12(11)16(19)20/h1-7,14H,13H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGIPQDRUGJXJNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

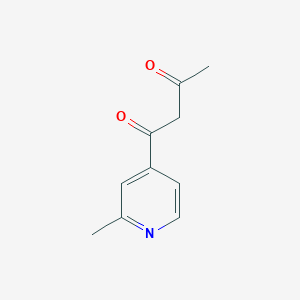

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

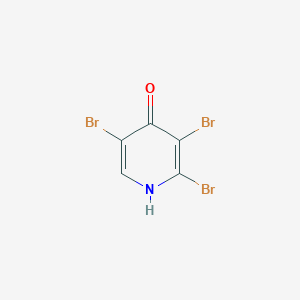

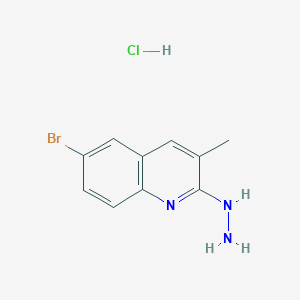

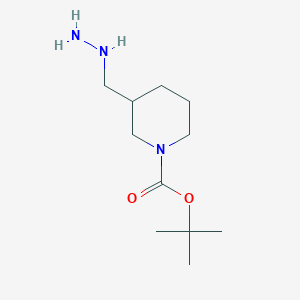

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Isopropyl-6-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxylic acid](/img/structure/B3318690.png)

![3-Benzyl-6-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxylic acid](/img/structure/B3318698.png)

![6-(Carboxymethyl)-3-cyclopropyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B3318703.png)

![6-(Carboxymethyl)-3-ethyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B3318709.png)

![2-Chloro-6-fluoroimidazo[1,2-A]pyridine](/img/structure/B3318710.png)

![4-(1-(2-Ethoxyethyl)-1H-benzimidazol-2-yl)[1,4]diazepane](/img/structure/B3318738.png)

![4-[7-(Diethylamino)-4-methyl-2-oxo-2H-1-benzopyran-3-yl]benzene-1-sulfonic acid](/img/structure/B3318750.png)

![3-phenyl-2-thioxo-2,3,6,7-tetrahydrothieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B3318759.png)